molecular formula C15H22N4O2S B2881988 2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210491-46-5

2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2881988
CAS No.: 1210491-46-5
M. Wt: 322.43
InChI Key: UDJYWKAONCCYGI-UHFFFAOYSA-N
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Description

2-(4-(Butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a piperazine ring substituted with a butylsulfonyl group at the N4 position. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their versatility in targeting enzymes, receptors, and nucleic acids. The butylsulfonyl-piperazinyl moiety enhances hydrophilicity and may influence binding kinetics at target sites, such as neurotransmitter receptors or kinases .

Properties

IUPAC Name

2-(4-butylsulfonylpiperazin-1-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-2-3-12-22(20,21)19-10-8-18(9-11-19)15-16-13-6-4-5-7-14(13)17-15/h4-7H,2-3,8-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJYWKAONCCYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the butylsulfonyl group via sulfonylation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and sulfonylation steps, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural and functional differences between the target compound and analogues:

Compound Name Substituents on Benzimidazole/Piperazine Key Structural Features Biological Target/Activity Reference ID
2-(4-(Butylsulfonyl)piperazin-1-yl)-1H-benzimidazole Butylsulfonyl on N4-piperazine Electron-withdrawing sulfonyl group Hypothesized: CNS receptors, kinases N/A (Target)
2-(4-Fluorophenyl)-1H-benzimidazole 4-Fluorophenyl at C2 Aromatic, lipophilic substituent GABA-A receptor modulation (zolpidem-like)
Compound 21 () 4-(2-Fluorophenyl)piperazine-triazine-sulfonamide Piperazine-triazine hybrid Antitumor (exact mechanism unclear)
2-Ethoxy-1-(2-(piperazin-1-yl)ethyl)-1H-benzimidazole Ethoxy at C2, piperazinyl-ethyl chain Flexible linker for receptor interaction Serotonin/dopamine receptor modulator
2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)-1H-benzimidazole Pyridinyl-piperazinylmethyl at C2 Hydrogen-bonding pyridine moiety Dopamine receptor ligand

Key Observations :

  • Piperazine Modifications : Substituents on piperazine (e.g., fluorophenyl in vs. butylsulfonyl) dictate solubility and target selectivity.

Physicochemical Properties

  • Solubility : The butylsulfonyl group increases hydrophilicity (logP ~2.5 estimated) compared to lipophilic analogues (e.g., 4-nitrophenyl derivative in , logP ~3.8).

Biological Activity

The compound 2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a derivative of benzo[d]imidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄N₂O₂S
  • Molecular Weight : 242.31 g/mol
  • CAS Number : 1234567-89-0 (hypothetical for this context)

The biological activity of this compound primarily revolves around its interaction with various biological targets:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of carbonic anhydrases (CAs), particularly hCA II, which is implicated in various physiological and pathological processes. The inhibition constants (K_i) have been reported in the range of 57.7–98.2 µM, indicating moderate potency against this target .
  • Anti-inflammatory Activity : Research indicates that derivatives of benzo[d]imidazole can inhibit pro-inflammatory cytokines such as TNF-α and NO production in macrophages. For instance, related compounds have demonstrated IC₅₀ values of 0.86 µM for NO and 1.87 µM for TNF-α .

Biological Activity Data Table

Activity Type Target K_i / IC₅₀ Values Reference
Carbonic Anhydrase IIhCA II57.7–98.2 µM
Anti-inflammatoryNO Production0.86 µM
Anti-inflammatoryTNF-α Production1.87 µM

Case Study 1: Inhibition of Carbonic Anhydrase

In a study evaluating various imidazole derivatives, it was found that compounds similar to this compound selectively inhibited hCA II over other isoforms like hCA I, IX, and XII, suggesting a targeted therapeutic approach for conditions such as glaucoma and edema .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of benzo[d]imidazole derivatives demonstrated that compound analogs significantly reduced inflammation in LPS-stimulated RAW 264.7 macrophages. The lead compound exhibited greater efficacy than standard anti-inflammatory drugs like ibuprofen .

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